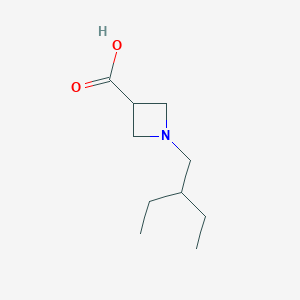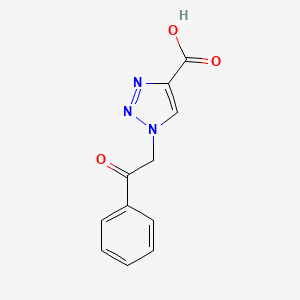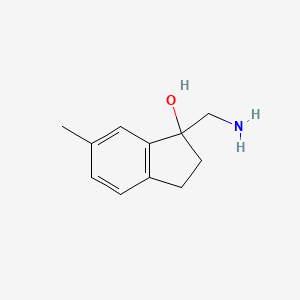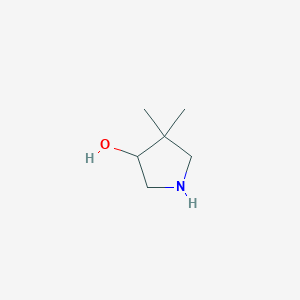
1-(2-Ethylbutyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .
Synthesis Analysis
Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .Molecular Structure Analysis
The molecular weight of this compound is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .Aplicaciones Científicas De Investigación
1. Food Chain Implications
Azetidine-2-carboxylic acid (Aze), closely related to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid, is known to be present in sugar beets and table beets (Beta vulgaris). This compound can be misincorporated into proteins in place of proline, leading to toxic effects and congenital malformations. The role of Aze in human diseases remains under-explored despite its presence in the food chain, particularly in sugar beet agriculture and byproducts fed to livestock (Rubenstein et al., 2009).
2. Protein Synthesis and Ion Transport
Aze has been used to study the relationship between protein synthesis and ion transport. Although it doesn't inhibit protein assembly, proteins formed in its presence are ineffective as enzymes. It notably inhibits the release of ions to the xylem in plants and the uptake of ions to the root, suggesting an impact on protein functioning and ion transport mechanisms (Pitman et al., 1977).
3. Metabolic and Biochemical Studies
The compound is regularly used in metabolic and biochemical studies, particularly in understanding proline metabolism and protein conformation. Its biological activity has been validated in organisms like Arabidopsis thaliana and Escherichia coli, indicating its utility in various uptake and incorporation studies (Verbruggen, van Montagu & Messens, 1992).
4. Biological and Foldameric Applications
Functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives have been synthesized, showcasing their potential for biological applications and in the field of foldamers. These derivatives, with their conformationally constrained structure, are of interest from a biological perspective and for applications in foldamer technology (Žukauskaitė et al., 2011).
5. Role in Liver Fibrosis
AZC, an analog of proline, has been shown to ameliorate hepatic cirrhosis induced in rats, suggesting its potential in liver fibrosis treatments. It causes a decrease in collagen formation in the liver, indicating its impact on protein and collagen synthesis without affecting the synthesis of noncollagenous proteins (Rojkind, 1973).
6. Pharmaceutical Synthesis
The compound is used in the synthesis of various pharmaceuticals and natural products. Protected 3-haloazetidines, a derivative, are utilized as building blocks in medicinal chemistry, illustrating the compound's role in the pharmaceutical industry (Ji, Wojtas & Lopchuk, 2018).
Mecanismo De Acción
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where this compound acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, this compound has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, this compound can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, this compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound .
Propiedades
IUPAC Name |
1-(2-ethylbutyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGBJRVWVSSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)


![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)



![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

